molecular formula C9H18ClNO B1381802 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride CAS No. 1956319-30-4

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride

Cat. No. B1381802
CAS RN: 1956319-30-4
M. Wt: 191.7 g/mol
InChI Key: LCNJWJVQZRMLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is represented by the InChI code: 1S/C9H17NO.ClH/c10-4-1-8-7-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H . The average mass of the molecule is 191.698 Da, and the monoisotopic mass is 191.107697 Da .

Scientific Research Applications

  • Synthesis and Theoretical Studies of Biologically Active Compounds : A study by Amirani Poor et al. (2018) describes the synthesis of biologically active compounds using gabapentin and glyoxal, involving 2-azaspiro derivatives. Theoretical studies revealed that electron-donating groups increase the strength of intramolecular hydrogen bonds, suggesting potential applications in medicinal chemistry (Amirani Poor et al., 2018).

  • Development of α7 Nicotinic Receptor Agonists : Research by Hill et al. (2017) involved synthesizing quinuclidine-containing spiroimidates, serving as partial agonists for the α7 nicotinic acetylcholine receptor. These compounds showed potential in improving cognition in rodent models, indicating their relevance in neuroscience research (Hill et al., 2017).

  • Diversity-Oriented Synthesis of Azaspirocycles : Wipf et al. (2004) conducted a study on the multicomponent condensation of N-diphenylphosphinoylimines, leading to the synthesis of azaspirocycles. These compounds are considered valuable scaffolds in drug discovery due to their functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).

  • Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which were designed as multifunctional modules for drug discovery. This study highlights the structural diversity and potential therapeutic applications of these compounds (Li et al., 2013).

  • Synthesis of 6-Azaspiro[4.3]alkanes for Drug Discovery : Chalyk et al. (2017) developed a synthesis process for 6-azaspiro[4.3]alkanes from four-membered-ring ketones. These new scaffolds hold promise for future drug discovery due to their innovative structure (Chalyk et al., 2017).

properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-1-8-7-9(8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNJWJVQZRMLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride

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